molecular formula HCl<br>ClH B556425 Acetyl-D-Homophenylalanine CAS No. 63393-59-9

Acetyl-D-Homophenylalanine

Cat. No.: B556425
CAS No.: 63393-59-9
M. Wt: 221.25 g/mol
InChI Key: VEXZGXHMUGYJMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetyl-D-Homophenylalanine can be achieved through several methods. One common approach involves the enzymatic resolution of racemic mixtures. For instance, kidney acetone powders from various mammals have been used to resolve N-acetyl-DL-homophenylalanine into its enantiomers . Another method involves the biocatalytic synthesis using phenylalanine dehydrogenase and formate dehydrogenase, which provides high enantioselectivity and efficiency .

Industrial Production Methods: Industrial production of this compound often employs biocatalytic processes due to their sustainability and cost-effectiveness. These methods typically involve the use of genetically modified enzymes to enhance substrate loading and cofactor utilization, resulting in high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Acetyl-D-Homophenylalanine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl group or the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Acetyl-D-Homophenylalanine has several applications in scientific research:

Comparison with Similar Compounds

    Homophenylalanine: The non-acetylated form, which lacks the acetyl group.

    Phenylalanine: A standard amino acid with a similar structure but without the extended carbon chain.

    N-Acetyl-D-Phenylalanine: Similar in structure but with a different side chain.

Uniqueness: Acetyl-D-Homophenylalanine is unique due to its acetylated amino group and extended carbon chain, which confer distinct chemical properties and reactivity. This makes it a valuable compound in the synthesis of chiral molecules and pharmaceuticals .

Properties

IUPAC Name

(2R)-2-acetamido-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-9(14)13-11(12(15)16)8-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQZAOFOKXXEOB-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384357
Record name Acetyl-D-Homophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63393-59-9
Record name Acetyl-D-Homophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetyl-D-Homophenylalanine
Reactant of Route 2
Reactant of Route 2
Acetyl-D-Homophenylalanine
Reactant of Route 3
Reactant of Route 3
Acetyl-D-Homophenylalanine
Reactant of Route 4
Reactant of Route 4
Acetyl-D-Homophenylalanine
Reactant of Route 5
Reactant of Route 5
Acetyl-D-Homophenylalanine
Reactant of Route 6
Reactant of Route 6
Acetyl-D-Homophenylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.